![molecular formula C26H32N8O3 B611157 TAS0728 CAS No. 2088323-16-2](/img/structure/B611157.png)
TAS0728
描述
TAS0728 是一种新型的小分子、共价结合激酶抑制剂,选择性靶向人类表皮生长因子受体 2 (HER2)。HER2 是 ERBB 受体酪氨酸激酶家族的成员,该家族包括表皮生长因子受体、HER2、HER3 和 HER4。 据报道,HER2 中的遗传异常存在于各种癌症中,使其成为一个有希望的治疗靶点 .
生化分析
Biochemical Properties
TAS0728 has high specificity for HER2 over wild-type EGFR . It potently inhibits the phosphorylation of mutated HER2 and wild-type HER2 . Once this compound binds to HER2 kinase, the inhibitory activity is not affected by a high ATP concentration .
Cellular Effects
This compound exhibits robust and sustained inhibition of the phosphorylation of HER2, HER3, and downstream effectors . This leads to the induction of apoptosis in HER2-amplified breast cancer cells and in tumor tissues of a xenograft model .
Molecular Mechanism
The molecular mechanism of this compound involves covalent binding to HER2 at C805, which selectively inhibits its kinase activity . This binding is not affected by high ATP concentrations, indicating a strong and stable interaction .
Temporal Effects in Laboratory Settings
This compound has shown potent antitumor activity in preclinical models . It induced tumor regression in mouse xenograft models bearing HER2 signal-dependent tumors and exhibited a survival benefit without any evident toxicity .
Dosage Effects in Animal Models
It has been shown to induce tumor regression in mouse xenograft models bearing HER2 signal-dependent tumors .
Metabolic Pathways
It is known to inhibit the kinase activity of HER2, a key player in several metabolic pathways .
Transport and Distribution
Given its mechanism of action, it is likely that it interacts with transporters or binding proteins that modulate the localization or accumulation of HER2 .
Subcellular Localization
Given its target, it is likely that it localizes to areas where HER2 is present .
准备方法
TAS0728 的合成涉及该化合物与 HER2 激酶在半胱氨酸 805 处的共价结合。this compound 的具体合成路线和反应条件是专有的,尚未在公共领域完全公开。 已知 this compound 是作为一种口服共价结合抑制剂制备的 . This compound 的工业生产方法可能涉及大规模合成和纯化工艺,以确保该化合物的纯度和功效。
化学反应分析
TAS0728 与 HER2 激酶发生共价结合反应。这种结合具有高度特异性,不受高三磷酸腺苷浓度的影响。 该化合物表现出对 HER2、HER3 及其下游效应物的磷酸化进行强效和持续抑制,导致 HER2 扩增的乳腺癌细胞发生凋亡 . 这些反应形成的主要产物是 this compound-HER2 复合物,它抑制 HER2 的激酶活性。
科学研究应用
TAS0728 在临床前模型中显示出有效的抗肿瘤活性,特别是在 HER2 扩增的肿瘤模型中。它作为单一药物和与 HER2 靶向抗体联合使用都非常有效。 该化合物已证明能够在携带 HER2 信号依赖性肿瘤的小鼠异种移植模型中诱导肿瘤消退,并且在携带 HER2 驱动癌细胞的腹膜播散小鼠模型中表现出生存益处,没有明显毒性 . This compound 目前正在临床试验中评估其在治疗 HER2 激活癌症中的潜在治疗应用 .
作用机制
TAS0728 通过与 HER2 激酶在半胱氨酸 805 处发生共价结合发挥作用,选择性地抑制其激酶活性。这种抑制不受高三磷酸腺苷浓度的影响。该化合物有效抑制突变和野生型 HER2 以及 HER3 及其下游效应物的磷酸化。 这导致 HER2 扩增的乳腺癌细胞和肿瘤组织发生凋亡 . 所涉及的分子靶标和途径包括 HER2 和 HER3 信号通路,这些通路与癌细胞中增强的存活和细胞生长信号有关 .
相似化合物的比较
TAS0728 在其共价结合机制和对 HER2 的高特异性(高于野生型表皮生长因子受体)方面是独一无二的。 类似的化合物包括拉帕替尼、阿法替尼和奈拉替尼,它们属于不同的化学类别,如喹唑啉和氰基喹啉 . 与这些化合物不同,this compound 在临床前模型中显示出更高的疗效和特异性,使其成为治疗 HER2 激活癌症的有希望的治疗选择 .
生物活性
TAS0728 is an innovative oral covalent binding inhibitor specifically targeting the human epidermal growth factor receptor 2 (HER2). This compound has garnered attention due to its potential therapeutic applications in treating various advanced solid tumors characterized by HER2 or HER3 aberrations. This article details the biological activity of this compound, emphasizing its mechanism of action, clinical findings, and preclinical studies.
This compound functions as a small-molecule irreversible selective HER2 kinase inhibitor . It covalently binds to the cysteine residue at position C805 on the HER2 protein, effectively inhibiting its kinase activity. This inhibition is crucial as it disrupts the downstream signaling pathways that promote tumor growth and survival in HER2-overexpressing cancers .
Phase I Study Overview
A pivotal phase I study (NCT03410927) was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in patients with advanced solid tumors. The study involved 19 patients who received escalating doses of this compound ranging from 50 mg to 200 mg twice daily (BID) over 21-day cycles. The primary objectives included determining the maximum tolerated dose (MTD) and assessing dose-limiting toxicities (DLTs) .
Key Findings:
- Dose-Limiting Toxicities: At the highest dose of 200 mg BID, two cases of Grade 3 diarrhea were reported. Following a dose reduction to 150 mg BID, another case of Grade 3 diarrhea occurred, alongside a fatal cardiac arrest in one patient after one cycle of treatment .
- Efficacy: Among the evaluable patients, partial responses were documented in 2 out of 14 patients. The median treatment duration was approximately 81 days, with a mean relative dose intensity of 74.9% .
Table 1: Patient Characteristics and Treatment Outcomes
Characteristic | Value |
---|---|
Total Patients Enrolled | 19 |
Median Age | 57.7 years (range: 29-79) |
ECOG Performance Status | 0 or 1 |
MTD Achieved | Not determined |
Partial Responses | 2 out of 14 evaluable |
Mean Treatment Duration | 81 days |
Preclinical Studies
Preclinical investigations have demonstrated this compound's effectiveness against tumors resistant to established HER2-targeting therapies like trastuzumab and T-DM1. In xenograft models derived from breast cancer patients who had developed resistance to these therapies, this compound exhibited significant anti-tumor effects by effectively inhibiting HER2-HER3 signaling pathways .
Case Study: Resistance Models
- In vivo models established resistance through continuous exposure to trastuzumab and pertuzumab. Upon switching to this compound treatment, researchers observed a notable reduction in tumor size, indicating that tumors remained dependent on HER2-HER3 signaling despite previous treatments .
Table 2: Efficacy of this compound in Preclinical Models
Model Type | Treatment | Outcome |
---|---|---|
Trastuzumab-resistant | This compound | Significant tumor shrinkage |
T-DM1-resistant | This compound | Effective signal inhibition |
Safety Profile
The safety profile of this compound was closely monitored during clinical trials. The most common adverse events included gastrointestinal disturbances such as diarrhea and potential cardiac events. The study was halted due to unacceptable toxicity levels at higher doses, underscoring the need for careful patient selection and monitoring during treatment .
属性
IUPAC Name |
4-amino-N-[4-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylphenyl]-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N8O3/c1-6-20(35)33-11-7-8-18(13-33)34-25-22(24(27)28-14-29-25)23(31-34)26(37)30-19-10-9-17(15(2)16(19)3)12-21(36)32(4)5/h6,9-10,14,18H,1,7-8,11-13H2,2-5H3,(H,30,37)(H2,27,28,29)/t18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCIICHPRAAMGK-GOSISDBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)NC(=O)C2=NN(C3=NC=NC(=C23)N)C4CCCN(C4)C(=O)C=C)CC(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1C)NC(=O)C2=NN(C3=NC=NC(=C23)N)[C@@H]4CCCN(C4)C(=O)C=C)CC(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。